![molecular formula C10H9N3O B1394591 N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine CAS No. 1017782-43-2](/img/structure/B1394591.png)
N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine
Übersicht
Beschreibung
“N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine”, also known as PPMH, is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.2 g/mol . It is a solid substance with a melting point between 177 - 179 degrees Celsius .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as PPMH, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, Hanam A et al. produced new heterocycles by subjecting 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .
Molecular Structure Analysis
The InChI code for PPMH is 1S/C10H9N3O/c14-12-8-9-3-1-4-10(7-9)13-6-2-5-11-13/h1-7H,8H2 . This indicates that the molecule is composed of 10 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
PPMH is a solid substance with a melting point between 177 - 179 degrees Celsius . It has a molecular weight of 187.2 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Antimicrobial and Anti-Inflammatory Agents : Compounds including pyrazole derivatives have been synthesized for potential use as antimicrobial and anti-inflammatory agents. These compounds were prepared using a multi-component cyclo-condensation reaction, showcasing the versatility of pyrazole derivatives in medicinal chemistry (Kendre, Landge, & Bhusare, 2015).
Novel Pyrazole Derivatives Synthesis : A study describes the conversion of 1H-pyrazole-3-carboxylic acid into various novel N-substituted pyrazole derivatives. This process highlights the use of pyrazole compounds in creating diverse chemical structures, useful in various scientific research areas (Korkusuz & Yıldırım, 2010).
Heterocyclic System Synthesis : Pyrazoles have been used in creating new heterocyclic systems, such as spiro-fused azirino-pyrazolones. These compounds have potential applications in materials science and pharmaceutical research (Holzer et al., 2003).
Antitumor, Antifungal, and Antibacterial Agents : Pyrazole derivatives have been synthesized and characterized for their potential biological activities. Their structures suggest applications in developing new antitumor, antifungal, and antibacterial pharmacophores (Titi et al., 2020).
Antioxidant Activity : Pyrazole-acetamide derivatives have been synthesized and analyzed for their antioxidant activities. The study shows the potential use of these compounds in oxidative stress-related applications (Chkirate et al., 2019).
Cross-Coupling Reactions in Organic Synthesis : The use of hydroxylamines, including pyrazole derivatives, in palladium-catalyzed cross-coupling reactions with aryl bromides, chlorides, and iodides opens up new avenues in organic synthesis, producing N-arylhydroxylamine products (Porzelle, Woodrow, & Tomkinson, 2009).
Microwave-Assisted Synthesis of Nitrogen Donor Molecules : N,N-bis(pyrazole-1-yl-methyl) alkylamines, synthesized under microwave irradiation without solvent, demonstrate the efficiency of using pyrazole derivatives in green chemistry and rapid synthesis methods (Touzani et al., 2001).
Regioselective Synthesis of Pyrazole Derivatives : Studies on the regioselective synthesis of pyrazolecarboxylates from various reactants, including hydroxylamines, provide insights into controlled chemical synthesis and the potential for tailored pharmaceutical applications (Hanzlowsky et al., 2003).
Antibacterial Activities : Research into derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, including reactions with hydroxylamine, shows potential for developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Functionalized 3-(hetaryl)pyrazoles Synthesis : The efficient synthesis of novel 3-heteroaryl-pyrazoles, including reactions with hydroxylamine, showcases the versatility of pyrazole derivatives in creating functionalized compounds for diverse scientific applications (Shawali, Farghaly, & Aldahshoury, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-12-8-9-3-1-4-10(7-9)13-6-2-5-11-13/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDKCFOJVTVDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



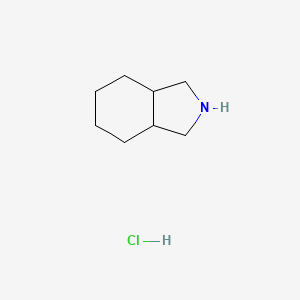
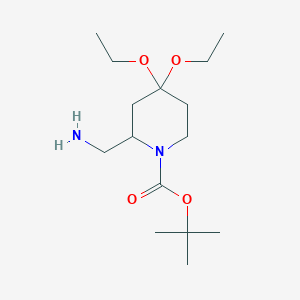

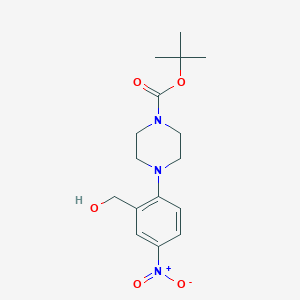
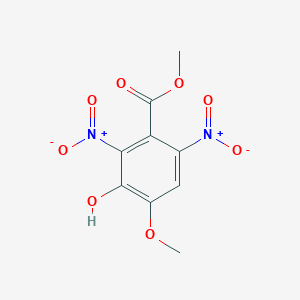
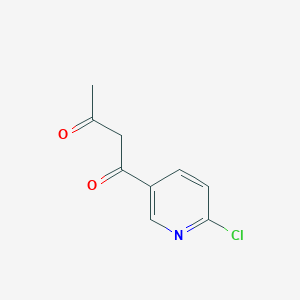

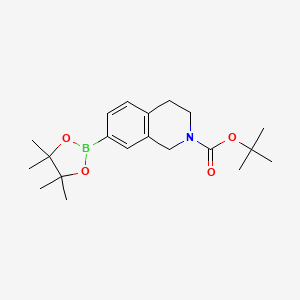
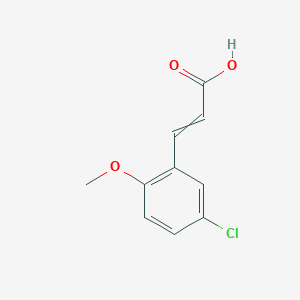
![N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine](/img/structure/B1394522.png)
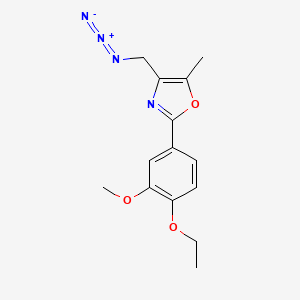
![Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1394527.png)

